molecular formula C10H9FN2S B11807152 4-(4-Fluorophenyl)-2-methylthiazol-5-amine

4-(4-Fluorophenyl)-2-methylthiazol-5-amine

Cat. No.: B11807152
M. Wt: 208.26 g/mol
InChI Key: QIEUROLSYLWAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-methylthiazol-5-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing thiazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Hantzsch synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-methylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylthiazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(4-Fluorophenyl)-2-methylthiazol-5-amine stands out due to its unique combination of a fluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-amine

InChI

InChI=1S/C10H9FN2S/c1-6-13-9(10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3

InChI Key

QIEUROLSYLWAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)N)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.